N-(1-Acetyl-8-oxo-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-3-yl)acetamide N-(1-Acetyl-8-oxo-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 727676-49-5
VCID: VC0367223
InChI: InChI=1S/C8H10N4O3S2/c1-4(13)9-7-11-12(5(2)14)8(17-7)10-6(15)3-16-8/h3H2,1-2H3,(H,10,15)(H,9,11,13)
SMILES: CC(=O)NC1=NN(C2(S1)NC(=O)CS2)C(=O)C
Molecular Formula: C8H10N4O3S2
Molecular Weight: 274.3g/mol

N-(1-Acetyl-8-oxo-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-3-yl)acetamide

CAS No.: 727676-49-5

Main Products

VCID: VC0367223

Molecular Formula: C8H10N4O3S2

Molecular Weight: 274.3g/mol

N-(1-Acetyl-8-oxo-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-3-yl)acetamide - 727676-49-5

CAS No. 727676-49-5
Product Name N-(1-Acetyl-8-oxo-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-3-yl)acetamide
Molecular Formula C8H10N4O3S2
Molecular Weight 274.3g/mol
IUPAC Name N-(4-acetyl-8-oxo-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-2-yl)acetamide
Standard InChI InChI=1S/C8H10N4O3S2/c1-4(13)9-7-11-12(5(2)14)8(17-7)10-6(15)3-16-8/h3H2,1-2H3,(H,10,15)(H,9,11,13)
Standard InChIKey RSNINXSQNRJXBO-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN(C2(S1)NC(=O)CS2)C(=O)C
Canonical SMILES CC(=O)NC1=NN(C2(S1)NC(=O)CS2)C(=O)C
PubChem Compound 4897791
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator